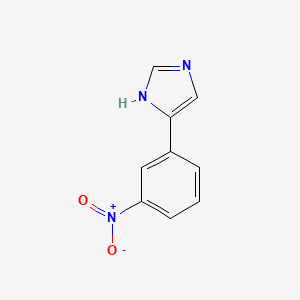

5-(3-nitrophenyl)-1H-imidazole

Description

Historical Perspectives and Evolution of Imidazole (B134444) Chemistry

The journey of imidazole chemistry began in 1858 when German chemist Heinrich Debus first synthesized the parent imidazole ring. nih.govsmolecule.comsmolecule.com His method, involving the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia, was initially termed the "glyoxaline" synthesis. nih.govsmolecule.com While this original method often resulted in low yields, it remains a foundational technique for creating C-substituted imidazoles. nih.gov

Over the decades, numerous other synthetic routes have been developed, expanding the chemist's toolkit for creating a diverse array of imidazole derivatives. Notable methods include:

The Radziszewski Synthesis: An extension of the Debus method, this involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.

The Wallach Synthesis: This method utilizes N,N-dimethyloxamide treated with phosphorus pentachloride to produce N-methyl imidazole after a reduction step.

The Van Leusen Imidazole Synthesis: A more modern approach that allows for the preparation of imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).

The biological significance of imidazoles was cemented with the discovery of naturally occurring imidazoles like the amino acid histidine, a crucial component of many proteins and enzymes. The development of cimetidine, a blockbuster drug for treating ulcers, highlighted the immense therapeutic potential of synthetic imidazole-containing compounds and spurred further interest in this heterocyclic core. nih.govsmolecule.comsmolecule.com

Significance of Nitrophenyl-Substituted Imidazoles in Organic and Medicinal Chemistry

The attachment of a nitrophenyl group to an imidazole scaffold creates a class of compounds with significant potential in medicinal chemistry. The nitro group is a strong electron-withdrawing group, which can profoundly influence the molecule's reactivity, polarity, and ability to interact with biological targets. This has led to the exploration of nitrophenyl-imidazoles for a wide range of therapeutic applications.

Research has shown that various isomers and derivatives of nitrophenyl-imidazoles exhibit promising biological activities, including:

Anticancer Activity: Many nitrophenyl-imidazole derivatives have been investigated for their potential to inhibit cancer cell growth. smolecule.comnih.gov For example, some compounds have been shown to interact with biological targets involved in cancer progression, while others have been designed as potent inhibitors of specific enzymes like p38 MAP kinase and Epidermal Growth Factor Receptor (EGFR). scbt.comnih.gov

Anti-inflammatory and Analgesic Effects: Certain substituted nitrophenyl-imidazoles have demonstrated significant anti-inflammatory and pain-relieving properties. scbt.comresearchgate.net For instance, the compound 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole showed noteworthy analgesic activity in research models. researchgate.netaip.org

Antimicrobial Properties: The imidazole nucleus is a feature of many existing antifungal drugs, and the addition of a nitro group can enhance this activity. acs.org Nitrophenyl-imidazole derivatives have been studied for their efficacy against various bacterial and fungal strains. acs.org

The versatility of this structural class allows researchers to fine-tune the properties of the molecule by altering the substitution pattern on both the imidazole and phenyl rings, leading to the development of compounds with enhanced potency and selectivity for specific biological targets. scbt.comvulcanchem.com

Current Research Trajectories and Academic Relevance of 5-(3-nitrophenyl)-1H-imidazole

While extensive research exists on multi-substituted nitrophenyl-imidazoles, the parent compound 5-(3-nitrophenyl)-1H-imidazole is less commonly the final subject of study. Instead, it often serves as a foundational structure or an intermediate in the synthesis of more complex, highly functionalized molecules designed to be potent and selective agents, such as kinase inhibitors. smolecule.comvulcanchem.com

The synthesis of such scaffolds can be achieved through various modern organic chemistry methods. For example, a modular one-pot approach has been developed for synthesizing 2,4(5)-disubstituted imidazoles. This involves the oxidation of a ketone followed by a condensation reaction with an aldehyde. smolecule.comvulcanchem.com A related compound, 5-(3-Nitrophenyl)-2-phenyl-1H-imidazole, has been synthesized using such a procedure, starting from acetophenone (B1666503) and 3-nitrobenzaldehyde. vulcanchem.com

Current research trajectories heavily focus on creating derivatives of the core nitrophenyl-imidazole structure to optimize biological activity. This is illustrated by the diverse range of analogues reported in scientific literature, where additional substituents are strategically placed to enhance interactions with specific enzymes or receptors. nih.gov For example, research into kinase inhibitors often involves creating libraries of trisubstituted imidazoles to identify compounds with high affinity for the ATP binding site of a target kinase. smolecule.comvulcanchem.com

The academic relevance of the 5-(3-nitrophenyl)-1H-imidazole scaffold is therefore primarily as a building block for more elaborate molecular architectures. The data below, gathered from studies on its close derivatives, highlights the therapeutic potential that drives this research.

Table 1: Biological Activities of Selected Nitrophenyl-Imidazole Derivatives

| Compound Name | Biological Activity Investigated | Key Findings |

|---|---|---|

| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Analgesic & Anti-inflammatory | Showed significant analgesic activity (89% effect in hot plate tests). researchgate.netaip.org |

| 2-(4-Nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | Anti-inflammatory & Antifungal | Exhibited good anti-inflammatory activity (58.02% inhibition) and notable antifungal effects. scbt.com |

| PD 169316 (A complex nitrophenyl-imidazole derivative) | Kinase Inhibition | Acts as a potent and selective inhibitor of p38 MAP kinase. nih.gov |

This focus on derivatization underscores a key principle in modern drug discovery: the core scaffold provides the basic framework, but fine-tuning through additional functionalization is often necessary to achieve the desired therapeutic profile.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-nitrophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)8-3-1-2-7(4-8)9-5-10-6-11-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSITKGZVUXDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356268 | |

| Record name | 5-(3-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40511-41-9 | |

| Record name | 5-(3-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Nitrophenyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 3 Nitrophenyl 1h Imidazole

Retrosynthetic Analysis of the 5-(3-nitrophenyl)-1H-imidazole Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 5-(3-nitrophenyl)-1H-imidazole, two primary disconnection strategies are considered: those that break the imidazole (B134444) ring itself and those that sever the carbon-carbon bond connecting the imidazole and the nitrophenyl rings.

Strategy A: Imidazole Ring Formation

This approach involves constructing the imidazole ring from acyclic precursors that already contain the 3-nitrophenyl group. The key disconnections break the C-N and C-C bonds of the imidazole core, leading back to fundamental building blocks. This is often the most direct route in multicomponent reactions.

Strategy B: C-C Bond Formation (Post-Cyclization Arylation)

This strategy involves first synthesizing a functionalized imidazole ring, such as 5-bromo-1H-imidazole, and then introducing the 3-nitrophenyl group via a cross-coupling reaction. This is a powerful method for diversification, allowing various aryl groups to be introduced in the final steps. A more modern variant involves the direct C-H functionalization of the unsubstituted 1H-imidazole.

The table below outlines the primary retrosynthetic disconnections and the corresponding starting materials.

Table 1: Retrosynthetic Analysis and Potential Starting Materials

| Disconnection Strategy | Key Bond Cleavage | Precursors | Synthetic Reaction Type |

|---|---|---|---|

| Strategy A | Imidazole C-N/C-C bonds | 3-nitrobenzaldehyde, a 1,2-dicarbonyl (e.g., glyoxal), and an ammonia source (e.g., ammonium acetate) | Multicomponent Cyclization (e.g., Radziszewski) |

| Strategy B | C5(imidazole)-C1(phenyl) | 5-Bromo-1H-imidazole and (3-nitrophenyl)boronic acid | Transition Metal Cross-Coupling (e.g., Suzuki) |

| Strategy B (Modern) | C5-H bond of imidazole | 1H-imidazole and a 3-nitrophenyl halide | Transition Metal-Catalyzed C-H Arylation |

Classical and Modern Approaches to 1H-Imidazole Ring Formation

The formation of the 1H-imidazole ring is a cornerstone of heterocyclic chemistry, with numerous named reactions and modern adaptations developed over the years.

The construction of the imidazole core can be achieved through various cyclization reactions, ranging from classic multicomponent condensations to more contemporary methods.

Debus-Radziszewski Reaction : This is a classical and widely used one-pot synthesis that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (often from ammonium acetate). researchgate.net For the synthesis of the target compound's core structure, this would involve the reaction of glyoxal (B1671930), 3-nitrobenzaldehyde, and ammonium acetate. Many catalyzed versions of this reaction exist, using various Brønsted or Lewis acids. ias.ac.inrasayanjournal.co.inamazonaws.com

Van Leusen Imidazole Synthesis : A versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine. This approach allows for the regioselective synthesis of 1,4- and 1,5-disubstituted imidazoles.

Synthesis from α-Haloketones : The Wallach synthesis involves the reaction of an α-haloketone with an amidine to form the imidazole ring. Variations of this method are common for preparing differently substituted imidazoles.

Denitrogenative Transformation of Triazoles : A more modern approach involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.com This pathway proceeds through the opening of the triazole ring and subsequent intramolecular cyclization to afford the imidazole core. mdpi.com

Incorporation via an Aldehyde Precursor : The most straightforward strategy involves using 3-nitrobenzaldehyde as a key building block in a multicomponent reaction like the Radziszewski synthesis. ijpbs.com In this method, the aryl moiety is incorporated directly during the formation of the heterocyclic ring.

Post-Cyclization Cross-Coupling : An alternative is to first construct a functionalized imidazole, such as 4(5)-bromo-1H-imidazole, and then introduce the aryl group. The Suzuki-Miyaura reaction, which couples the bromoimidazole with an appropriate arylboronic acid, is an efficient and widely used method for this purpose. nih.govacs.org

Direct C-H Arylation : Representing the state-of-the-art in atom economy, direct C-H arylation allows for the coupling of an N-unprotected 1H-imidazole with an aryl halide. nih.gov This method avoids the need for pre-functionalizing the imidazole ring with a halogen, thereby shortening the synthetic sequence.

Catalyst-Mediated Synthesis of 5-(3-nitrophenyl)-1H-imidazole

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Both transition metals and organocatalysts have been employed in the synthesis of imidazole derivatives.

Transition metals, particularly palladium, are instrumental in forming the C-C bond between the imidazole ring and the 3-nitrophenyl group.

Palladium-Catalyzed Cross-Coupling : The Suzuki-Miyaura reaction is a prominent example, where a palladium catalyst like PdCl₂(dppf) facilitates the coupling of 4(5)-bromo-1H-imidazole with arylboronic acids under phase-transfer conditions. nih.gov Highly selective Pd(OAc)₂-catalyzed direct C-2 arylation of N-unprotected imidazoles has also been developed, showcasing high functional group tolerance. nih.govacs.org

Direct C-H Arylation : This advanced strategy often relies on palladium or nickel catalysts to directly functionalize the C-H bonds of the imidazole ring. researchgate.net This approach is highly efficient as it bypasses the need for halogenation and the use of organometallic reagents. Copper-mediated functionalization has also been reported for related heterocyclic systems. nih.gov

The table below summarizes common catalytic systems for aryl-imidazole synthesis.

Table 2: Catalytic Systems in Aryl-Imidazole Synthesis

| Catalytic Method | Metal/Catalyst | Reactants | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl₂(dppf), Pd(OAc)₂ | Halo-imidazole + Arylboronic acid | High yields, well-established, good functional group tolerance. nih.gov |

| Direct C-H Arylation | Palladium, Nickel, Copper | Imidazole + Aryl halide | High atom economy, avoids pre-functionalization. researchgate.netnih.gov |

| Multicomponent Reaction | Lewis Acids (FeCl₃, InCl₃), Brønsted Acids (p-TsOH) | Dicarbonyl, Aldehyde, Ammonia | One-pot synthesis, operational simplicity. ias.ac.in |

Organocatalytic Approaches

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. While specific organocatalytic methods for the direct synthesis of 5-(3-nitrophenyl)-1H-imidazole are not widely documented, the principles are applicable. Imidazole itself is known to be an effective organocatalyst in various transformations due to its amphoteric nature, possessing both a basic pyridine-like nitrogen and an acidic N-H group. ias.ac.in Many multicomponent reactions for imidazole synthesis are promoted by Brønsted acids or bases, which can be considered a form of organocatalysis, offering a greener alternative to metal-based catalysts. ias.ac.in

Green Chemistry Principles and Sustainable Synthesis of 5-(3-nitrophenyl)-1H-imidazole

The synthesis of imidazole derivatives, including 5-(3-nitrophenyl)-1H-imidazole, is increasingly being guided by the principles of green chemistry to minimize environmental impact. Traditional methods for imidazole synthesis often require harsh reaction conditions, hazardous solvents, and produce significant waste. In contrast, green chemistry approaches focus on the use of environmentally benign solvents, catalysts, and energy-efficient processes.

One-pot multicomponent reactions are a cornerstone of green synthesis for imidazole scaffolds. These reactions, which combine multiple reactants in a single step to form the final product, reduce reaction time, energy consumption, and waste generation. For the synthesis of related substituted imidazoles, methods have been developed that utilize catalysts such as nano aluminum nitride under solvent-free conditions, yielding good to excellent results. ias.ac.in Microwave-assisted synthesis is another prominent green chemistry technique that can significantly accelerate reaction rates, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. wjbphs.comwjbphs.com The use of water as a green solvent is also being explored, further enhancing the environmental friendliness of the synthesis process. wjbphs.comwjbphs.com

While specific studies focusing exclusively on the green synthesis of 5-(3-nitrophenyl)-1H-imidazole are not extensively detailed in the provided results, the principles from the synthesis of analogous triphenyl and other substituted imidazoles are directly applicable. wjbphs.comwjbphs.com These strategies often involve the reaction of a dicarbonyl compound, an aldehyde (in this case, 3-nitrobenzaldehyde), and a source of ammonia, often ammonium acetate, under greener conditions.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Imidazoles

| Feature | Conventional Synthesis | Green Synthesis Approach |

|---|---|---|

| Solvents | Often uses hazardous organic solvents. | Prefers water, or solvent-free conditions. ias.ac.inwjbphs.com |

| Catalysts | May use stoichiometric and hazardous reagents. | Employs reusable or non-toxic catalysts. ias.ac.in |

| Energy | Typically relies on prolonged conventional heating. | Utilizes energy-efficient methods like microwave irradiation. wjbphs.comwjbphs.com |

| Efficiency | Often involves multiple steps with purification at each stage. | Favors one-pot, multi-component reactions. ias.ac.inijpbs.com |

| Yield | Variable, can be lower due to multi-step processes. | Often results in high to excellent yields. wjbphs.comwjbphs.com |

Derivatization Strategies of 5-(3-nitrophenyl)-1H-imidazole

The derivatization of 5-(3-nitrophenyl)-1H-imidazole is crucial for modulating its physicochemical properties and biological activities. The structure offers multiple sites for modification, including the nitrogen atoms of the imidazole ring, the nitrophenyl ring, and the C2 position of the imidazole ring.

N-Alkylation and N-Acylation Reactions

The imidazole ring of 5-(3-nitrophenyl)-1H-imidazole contains an acidic N-H proton that can be readily substituted through alkylation or acylation.

N-Alkylation: This reaction typically involves treating the imidazole with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction, although for a 5-substituted-1H-imidazole, alkylation will occur at the N1 position. Studies on the N-alkylation of other nitroimidazoles have shown that bases like potassium carbonate in solvents such as acetonitrile or DMF are effective. researchgate.net Phase transfer catalysts can also be employed to facilitate the reaction. researchgate.net The rate of reaction and the yield can be significantly improved by heating. researchgate.net

N-Acylation: Acylation is achieved by reacting the imidazole with an acylating agent, such as an acyl chloride or an anhydride, often in the presence of a base like pyridine or triethylamine. This reaction leads to the formation of N-acylimidazoles, which can serve as important intermediates in further synthetic transformations.

Table 2: Reagents for N-Alkylation and N-Acylation of Imidazoles

| Reaction Type | Reagent Class | Specific Examples |

|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide, Ethyl bromoacetate researchgate.net |

| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride |

| N-Acylation | Anhydrides | Acetic anhydride, Trifluoroacetic anhydride |

Electrophilic and Nucleophilic Substitutions on the Nitrophenyl Ring

The nitrophenyl ring is a key site for derivatization. The presence of the nitro group, a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta positions (relative to the nitro group). However, the positions ortho and para to the nitro group are activated for nucleophilic aromatic substitution (SNAr).

Electrophilic Substitution: Further electrophilic substitution on the 3-nitrophenyl ring is generally difficult due to the deactivating nature of both the nitro group and the imidazole moiety. Reactions such as nitration would require harsh conditions and would likely result in substitution at the positions meta to both existing groups.

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to it. This allows for the displacement of a suitable leaving group (if present) or, in some cases, the nitro group itself by strong nucleophiles. Common nucleophiles for SNAr reactions include alkoxides, amines, and thiols. Intramolecular SNAr reactions have also been reported for related nitro-substituted benzimidazoles. nih.gov

Modifications at the C2 Position of the Imidazole Ring

The C2 position of the imidazole ring is another important site for functionalization.

The C2-proton of an imidazolium salt can be abstracted by a strong base to form a nucleophilic carbene, which can then react with various electrophiles. Alternatively, direct metallation at the C2 position can be achieved using organolithium reagents, followed by quenching with an electrophile. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and carbonyl groups. Coupling reactions, such as those with diazonium salts, can also occur at the C2 position. uobabylon.edu.iq

Theoretical and Computational Investigations of 5 3 Nitrophenyl 1h Imidazole

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies would provide fundamental insights into the electronic characteristics of 5-(3-nitrophenyl)-1H-imidazole, predicting its stability, reactivity, and potential interaction sites.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity. For 5-(3-nitrophenyl)-1H-imidazole, one would expect the electron-withdrawing nitro group and the phenyl ring to significantly influence the energy levels and spatial distribution of these orbitals.

Hypothetical Data Table for FMO Analysis

| Parameter | Expected Value Range (eV) | Implication |

|---|---|---|

| EHOMO | -6.0 to -7.5 | Moderate to good electron-donating capability, likely localized on the imidazole (B134444) ring. |

| ELUMO | -2.0 to -3.5 | Strong electron-accepting capability, likely localized on the nitrophenyl moiety. |

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface, identifying sites for electrophilic and nucleophilic attack. In 5-(3-nitrophenyl)-1H-imidazole, the MEP map would likely show negative potential (red/yellow regions) around the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group, indicating these are prime sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H proton of the imidazole ring, making it a site for nucleophilic interaction. Mulliken population analysis would quantify the partial charges on each atom, supporting the qualitative MEP analysis.

Acidity/Basicity Predictions

Computational methods can predict the pKa values associated with proton gain or loss. The imidazole ring has two nitrogen atoms: a pyridinium-type nitrogen (N3) that is basic and can be protonated, and a pyrrole-type nitrogen (N1) that is acidic and can be deprotonated under basic conditions. The electron-withdrawing effect of the 3-nitrophenyl group would be expected to increase the acidity of the N-H proton and decrease the basicity of the other nitrogen atom compared to unsubstituted imidazole.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations, performed over nanoseconds, would reveal the molecule's flexibility and stability in a simulated biological environment (e.g., in water). Analysis of the simulation trajectory would include calculations of Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.

Reaction Mechanism Elucidation for Synthesis and Transformation Pathways

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions. For the synthesis of 5-(3-nitrophenyl)-1H-imidazole, theoretical studies could elucidate the transition states and intermediates of common synthetic routes, such as the Radziszewski reaction or van Leusen imidazole synthesis. By calculating the activation energies for each step, the most probable reaction pathway could be determined, helping to optimize reaction conditions.

Ligand-Receptor Interaction Modeling for Biological Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For 5-(3-nitrophenyl)-1H-imidazole, docking studies would be performed against various biological targets, such as enzymes (e.g., kinases, oxidoreductases) or G-protein coupled receptors, for which imidazole derivatives are known to show activity. The results would be scored based on binding affinity (e.g., in kcal/mol), predicting the most likely biological targets. Further analysis would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. This information is invaluable for drug discovery and for understanding the molecule's potential pharmacological effects.

In Silico Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights that complement experimental data. Through methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, it is possible to model the spectroscopic behavior of molecules like 5-(3-nitrophenyl)-1H-imidazole. These theoretical approaches can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.

However, a comprehensive search of the current scientific literature reveals a notable absence of specific in silico studies focused on predicting the spectroscopic parameters of 5-(3-nitrophenyl)-1H-imidazole. While experimental data on related imidazole derivatives exist, and computational methods are well-established for such analyses, dedicated theoretical investigations detailing the predicted NMR, IR, and UV-Vis spectra for this particular compound have not been published.

The general approach for such a study would typically involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the 5-(3-nitrophenyl)-1H-imidazole molecule using computational methods.

Frequency Calculations: Following optimization, vibrational frequency calculations are performed to predict the IR spectrum. These calculations can help in assigning the various vibrational modes of the molecule, such as the stretching and bending of specific bonds. For instance, characteristic peaks for N-H, C-N, C=C, and N-O stretching vibrations would be anticipated.

NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict the 1H and 13C NMR chemical shifts. These theoretical values, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental NMR spectra.

UV-Vis Spectra Simulation: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra. This would provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These transitions are typically of the π → π* and n → π* nature.

Given the lack of published data, the following tables are presented as a template for what would be expected from such a computational study. The values are currently unpopulated as the specific research findings are not available.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for 5-(3-nitrophenyl)-1H-imidazole.

| Atom No. | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | Data not available |

| C4 | - | Data not available |

| C5 | - | Data not available |

| C1' | - | Data not available |

| C2' | Data not available | Data not available |

| C3' | - | Data not available |

| C4' | Data not available | Data not available |

| C5' | Data not available | Data not available |

| C6' | Data not available | Data not available |

Table 2: Predicted Major Vibrational Frequencies (cm⁻¹) and Their Assignments for 5-(3-nitrophenyl)-1H-imidazole.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| Data not available | N-H stretch |

| Data not available | C-H stretch (aromatic) |

| Data not available | C=C stretch (aromatic) |

| Data not available | NO₂ asymmetric stretch |

| Data not available | NO₂ symmetric stretch |

Table 3: Predicted Electronic Absorption Wavelengths (λmax, nm), Oscillator Strengths (f), and Electronic Transitions for 5-(3-nitrophenyl)-1H-imidazole.

| λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| Data not available | Data not available | Data not available |

Without dedicated computational studies on 5-(3-nitrophenyl)-1H-imidazole, a detailed and scientifically accurate discussion of its predicted spectroscopic parameters remains speculative. Future research in this area would be invaluable for a complete understanding of the molecule's properties.

Advanced Spectroscopic Analysis of 5-(3-nitrophenyl)-1H-imidazole Unavailable in Publicly Accessible Scientific Literature

A thorough and extensive search of publicly available scientific databases and literature has revealed a significant lack of detailed experimental data for the specific chemical compound 5-(3-nitrophenyl)-1H-imidazole. Consequently, the comprehensive spectroscopic and analytical characterization as requested cannot be provided at this time.

The required experimental data, including detailed Nuclear Magnetic Resonance (NMR) assignments, 2D NMR correlations, High-Resolution Mass Spectrometry (HRMS), tandem mass spectrometry (MS/MS) fragmentation analysis, and specific Infrared (IR) and Raman vibrational modes for 5-(3-nitrophenyl)-1H-imidazole, are not present in the accessed scientific papers and chemical databases.

While spectral data for related compounds, such as other isomers (e.g., 2- or 4-nitrophenyl substituted imidazoles) and more complex derivatives, are available, the strict requirement to focus solely on 5-(3-nitrophenyl)-1H-imidazole prevents the use of such data. Extrapolating information from related but distinct molecules would not meet the standards of scientific accuracy and would violate the specific constraints of the request.

Therefore, the construction of the detailed article focusing on the advanced spectroscopic and analytical characterization methodologies for 5-(3-nitrophenyl)-1H-imidazole, as per the provided outline, is not feasible due to the absence of the necessary primary research data.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 3 Nitrophenyl 1h Imidazole

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure of molecules like 5-(3-nitrophenyl)-1H-imidazole. The absorption of UV or visible radiation by a molecule induces the promotion of valence electrons from a ground state to a higher energy excited state. tanta.edu.egshu.ac.uk In organic molecules with multiple bonds and heteroatoms, the most significant transitions typically involve the excitation of electrons from π (bonding) and n (non-bonding) orbitals to π* (antibonding) orbitals. shu.ac.ukyoutube.com

For 5-(3-nitrophenyl)-1H-imidazole, the electronic spectrum is dominated by its conjugated system, which extends across the imidazole (B134444) and nitrophenyl rings. This system comprises an electron-donating imidazole moiety and an electron-withdrawing nitro group, creating a "push-pull" or donor-π-acceptor (D-π-A) architecture. beilstein-journals.orgsemanticscholar.org This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation.

In a related compound, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, absorption bands were observed in the 340-470 nm range, with a specific peak at 406 nm attributed to a π→π* transition. researchgate.net The electronic properties and absorption maxima of nitrophenyl-imidazole derivatives are highly dependent on the substitution pattern and the extent of conjugation. beilstein-journals.orgsemanticscholar.org For instance, the substitution of different donor and acceptor groups can finely tune the energy of the intramolecular charge transfer, leading to shifts in the absorption maxima. semanticscholar.org

Table 1: Representative Electronic Transitions for Imidazole Derivatives

| Compound Family | Transition Type | Typical Absorption Range (λmax) | Reference |

|---|---|---|---|

| Phenyl-imidazole derivatives | π → π* | 340 - 470 nm | researchgate.net |

| Donor-Acceptor Imidazoles | Intramolecular Charge Transfer (ICT) | Varies with D/A strength | beilstein-journals.orgsemanticscholar.org |

This table presents typical data for related compound families to illustrate the expected spectroscopic behavior.

X-ray Crystallography for Solid-State Structure Determination

In another analogous structure, 3-[4-(1H-imidazol-1-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile, the dihedral angle between a central benzene (B151609) ring and a pendant nitrobenzene (B124822) ring was found to be small (4.96°), indicating near co-planarity, while the angle to an imidazole ring was significantly larger (37.65°). nih.gov For 5-(3-nitrophenyl)-1H-imidazole, a significant dihedral angle between the 3-nitrophenyl group and the 1H-imidazole ring is expected.

Table 2: Illustrative Crystallographic Data for a Related Nitrophenyl-Imidazole Derivative

| Parameter | 2-(3-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride researchgate.net |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 9.7265 Å, b = 12.364 Å, c = 15.511 Å |

| α = 91.97°, β = 90.15°, γ = 95.84° | |

| Key Dihedral Angles | Imidazole/Benzene rings are twisted |

| Stabilizing Interactions | N—H···Cl hydrogen bonds |

This data is for a structurally related compound and is presented to illustrate the typical parameters determined by X-ray crystallography.

Pharmacological and Biological Activity Studies of 5 3 Nitrophenyl 1h Imidazole Derivatives

Investigation of Antimicrobial Efficacy and Mechanistic Pathways

There is a lack of specific studies investigating the antimicrobial efficacy of 5-(3-nitrophenyl)-1H-imidazole. However, research on related isomers and derivatives provides some context for potential activity.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

No direct studies on the antibacterial activity of 5-(3-nitrophenyl)-1H-imidazole were identified. However, research on other nitrophenyl-imidazole derivatives suggests that this class of compounds holds potential as antibacterial agents. For instance, a study on a series of 1H-2,4-triazole-2,4,5-triaryl imidazole (B134444) derivatives included a compound, 3-[2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-1H-2,4-triazole, which contains a 2-(3-nitrophenyl)imidazole core. This derivative demonstrated notable antibacterial activity against various Gram-positive and Gram-negative strains. researchgate.net Another study highlighted that a (2-(3-nitrophenyl)(2,4-dichlorophenyl)-1H-imidazol-1-yl)methanone derivative showed significant antibacterial efficacy within its tested series. researchgate.net These findings suggest that the 3-nitrophenyl moiety, when attached to an imidazole ring, can contribute to antibacterial properties, though the specific activity of the 5-substituted isomer remains unconfirmed.

Molecular Targets and Resistance Modulation

There is no specific information in the available scientific literature regarding the molecular targets or mechanisms of resistance modulation for 5-(3-nitrophenyl)-1H-imidazole. General mechanisms for related antimicrobial compounds often involve the inhibition of essential enzymes or disruption of cellular membranes. researchgate.net For nitro-aromatic compounds, the antimicrobial effect can be linked to the reduction of the nitro group within the microbial cell, leading to the formation of reactive radicals that damage DNA and other vital macromolecules. However, without direct experimental evidence, the precise molecular targets for this specific compound are unknown.

Antineoplastic and Anticancer Properties

The anticancer potential of 5-(3-nitrophenyl)-1H-imidazole has not been specifically evaluated in published studies. Research into other imidazole-based compounds provides a basis for potential, yet unproven, anticancer activity.

Cytotoxicity Evaluation in Diverse Cancer Cell Lines

No studies detailing the cytotoxicity of 5-(3-nitrophenyl)-1H-imidazole against any cancer cell lines were found. The anticancer activity of imidazole derivatives is a broad area of research, with many compounds showing promise. nih.govnih.govresearchgate.net For example, a study involving 2,4-di- and 1,2,4-trisubstituted imidazoles reported that the derivative 2-(3-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole exhibited good anti-inflammatory activity, a property often linked with cancer research, although direct cytotoxicity data was not the focus. nih.gov Without specific screening, the cytotoxic profile of 5-(3-nitrophenyl)-1H-imidazole remains speculative.

Apoptosis Induction and Cell Cycle Arrest Mechanisms

The mechanisms by which 5-(3-nitrophenyl)-1H-imidazole might induce apoptosis or cause cell cycle arrest in cancer cells have not been investigated. Studies on other imidazole derivatives have shown that they can trigger programmed cell death and halt cell proliferation by interfering with the cell cycle. mdpi.commdpi.com These effects are often mediated by complex signaling pathways involving proteins that regulate cell life and death, such as p53, caspases, and cyclin-dependent kinases. biocompare.com However, in the absence of specific research, it is not possible to determine if 5-(3-nitrophenyl)-1H-imidazole acts through these or other mechanisms.

Inhibition of Cell Proliferation and Metastasis

Research has demonstrated that various derivatives of the imidazole scaffold can inhibit the growth of cancer cells. For instance, a series of imidazole-based compounds were evaluated for their anti-proliferative effects against several cancer cell lines, including those from breast (MDA-MB-231, T47D, MCF-7), lung (A549), and colorectal (HT-29) cancers. nih.gov In these studies, the compounds were tested at different concentrations to determine their cytotoxic potential. nih.gov

One study synthesized imidazopyridine-tethered pyrazolines containing a 5-(3-nitrophenyl) group and tested their ability to inhibit the viability of MCF-7 breast cancer cells. mdpi.com The results indicated that certain compounds with specific substitutions, such as 2,3-dichlorophenyl, exhibited significant inhibition of cell viability, with IC50 values in the micromolar range. mdpi.com Similarly, other research on 1,2,5-trisubstituted benzimidazoles, which are structurally related to imidazoles, showed that a derivative containing a nitrophenyl group was effective against a panel of cancer cell lines including Jurkat, K562, MOLT-4, HeLa, HCT116, and MIA PaCa-2, with IC50 values ranging from 1.88 to 3.82 μM. acs.org

The following table summarizes the anti-proliferative activity of selected imidazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 3f | MCF-7 (Breast) | 9.27 mdpi.com |

| 3e | MCF-7 (Breast) | 13.24 mdpi.com |

| 4g | MCF-7 (Breast) | 10.90 mdpi.com |

| TJ08 | Jurkat (Leukemia) | 1.88 ± 0.51 acs.org |

| TJ08 | K562 (Leukemia) | 1.89 ± 0.55 acs.org |

| TJ08 | HeLa (Cervical) | 2.11 ± 0.62 acs.org |

| TJ08 | HCT116 (Colorectal) | 3.04 ± 0.8 acs.org |

This table presents a selection of data from the cited research articles.

Identification of Oncological Molecular Targets

To understand the mechanism behind their anti-cancer activity, researchers have worked to identify the specific molecular targets of these compounds. The epidermal growth factor receptor (EGFR) has been identified as a key target for many imidazole-based anticancer agents. nih.gov EGFR is a receptor tyrosine kinase that is often overexpressed in various cancers, and its inhibition can halt cancer cell growth. nih.gov Certain imidazole derivatives have been shown to inhibit the enzymatic activity of EGFR with IC50 values in the nanomolar range. nih.gov

Another important molecular target is the Signal Transducer and Activator of Transcription 3 (STAT3) protein. mdpi.com STAT3 is a transcription factor that is hyperactivated in breast cancer and plays a role in cancer progression, proliferation, and metastasis. mdpi.com A study on imidazopyridine-tethered pyrazolines demonstrated that a lead compound could inhibit the phosphorylation of STAT3 at Tyr705 and Ser727 in a dose- and time-dependent manner in MCF-7 and T47D breast cancer cells. mdpi.com Glycogen synthase kinase-3β (GSK-3β) is another prominent cancer target receptor that has been investigated in relation to imidazole derivatives. nih.gov

The dysregulation of the MET/hepatocyte growth-factor (HGF) signaling pathway is implicated in a more aggressive cancer phenotype in several cancers. dovepress.com This pathway and its interaction with other oncogenic tyrosine kinases like EGFR are crucial targets for cancer therapy. dovepress.com

Other Emerging Biological Activities

Beyond their anti-cancer properties, derivatives of 5-(3-nitrophenyl)-1H-imidazole have shown potential in other therapeutic areas.

The imidazole nucleus is a component of various compounds with known anti-inflammatory activity. longdom.org Research on new 5-phenyl-3H-imidazo[4,5-c] nih.govnih.govnaphthyridin-4(5H)-ones has identified them as a novel class of nonsteroidal anti-inflammatory agents. acs.org While direct studies on the anti-inflammatory properties of 5-(3-nitrophenyl)-1H-imidazole itself are limited in the provided context, the broader class of imidazole derivatives is recognized for its anti-inflammatory potential. nih.gov

Several studies have evaluated the antioxidant capabilities of imidazole derivatives. The antioxidant activity is often assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govmdpi.com In one study, synthesized imidazole derivatives showed good scavenging potential when compared to the standard antioxidant, ascorbic acid. nih.gov The presence of electron-donating groups on the aromatic rings attached to the imidazole core is considered essential for antioxidant activity. mdpi.com

Another study on 2H-imidazole-derived phenolic compounds found that those with a nitro group, an electron-withdrawing functionality, possessed higher antioxidant and antiradical capacities. nih.gov The antioxidant potential of some N-1-substituted imidazole derivatives was evaluated by their ability to scavenge DPPH free radicals and hydrogen peroxide, with some compounds showing significant activity comparable to standard antioxidants like ascorbic acid and α-tocopherol. jgtps.com

The following table shows the antioxidant activity of selected imidazole derivatives from a DPPH radical scavenging assay.

| Compound ID | IC50 (µg/mL) |

| 1b | 18.85 jgtps.com |

| 1c | 27.66 jgtps.com |

| 2b | 18.11 jgtps.com |

| 2c | 21.61 jgtps.com |

| Ascorbic Acid (Standard) | 13.14 jgtps.com |

| Butylated Hydroxyanisole (Standard) | 14.25 jgtps.com |

This table presents a selection of data from the cited research article.

In Vitro and In Vivo Pharmacological Evaluations with Mechanistic Emphasis

The pharmacological evaluation of 5-(3-nitrophenyl)-1H-imidazole derivatives often involves a combination of in vitro and in vivo studies to determine their efficacy and mechanism of action.

In vitro studies are crucial for the initial screening of these compounds. For example, the anti-proliferative activity is typically assessed using the MTT assay on various cancer cell lines. nih.govacs.org These assays help determine the concentration at which the compounds inhibit cell growth by 50% (GI50). mdpi.com Mechanistic insights from in vitro studies can include the induction of apoptosis, which has been observed through altered mitochondrial membrane potential in cancer cells treated with a benzimidazole (B57391) derivative. acs.org

In vivo studies are conducted in animal models to evaluate the efficacy and systemic effects of the compounds. For example, the anti-inflammatory effects of pyrrole derivatives, which share a heterocyclic structure with imidazoles, have been assessed in carrageenan-induced paw edema models in rats. nih.gov In such studies, the reduction in edema volume is measured after administration of the compound. nih.gov For anti-leishmanial activity, 5-nitroimidazole derivatives have been tested in vivo in mice infected with Leishmania species, where the reduction in lesion size was a key indicator of efficacy. nih.gov The purpose of in vivo metabolism studies is to identify the biotransformation pathways of these compounds in living organisms. researchgate.net

Medicinal Chemistry Applications of 5 3 Nitrophenyl 1h Imidazole As a Lead Compound

Scaffold Optimization and Lead Compound Identification

Lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. danaher.com For the 5-(3-nitrophenyl)-1H-imidazole scaffold, optimization strategies focus on systematic structural modifications to understand the structure-activity relationships (SAR). researchgate.netnih.gov

The process begins with the identification of a "hit" compound, often from high-throughput screening, which is then developed into a "lead." danaher.comnih.gov The 5-(3-nitrophenyl)-1H-imidazole structure offers multiple sites for chemical modification. Key areas for exploration in SAR studies include:

The Imidazole (B134444) Ring: Modifications can be made at the N-1, C-2, and C-4 positions. Alkylation or arylation at the N-1 position can significantly impact the molecule's lipophilicity and binding interactions. Introducing substituents at the C-2 and C-4 positions can modulate steric and electronic properties, influencing target engagement.

The Phenyl Ring: The substitution pattern on the phenyl ring can be altered. While the 3-nitro position is key for certain mechanisms of action, adding other substituents (e.g., halogens, alkyl, alkoxy groups) can fine-tune the electronic properties and metabolic stability of the compound. monash.edulatrobe.edu.au

The Nitro Group: The position and electronic environment of the nitro group are crucial for its bioreductive activation. nih.gov While the core lead is a 3-nitrophenyl derivative, exploring 2- and 4-nitrophenyl analogues can reveal important SAR insights.

Table 1: Potential Scaffold Optimization Strategies for 5-(3-nitrophenyl)-1H-imidazole

| Modification Site | Example Modification | Potential Impact on Properties | Rationale |

|---|---|---|---|

| Imidazole N-1 Position | Addition of a methyl or ethyl group | Increases lipophilicity; may improve cell permeability. | Altering solubility and membrane transport characteristics. monash.edu |

| Imidazole C-2 Position | Introduction of a small alkyl or aryl group | Can introduce new binding interactions with the target protein. | Exploring additional pockets in the target's active site. |

| Phenyl Ring | Addition of a fluoro or chloro group | Modulates electronic properties and can block sites of metabolism. | Enhancing metabolic stability and binding affinity. nih.gov |

| Nitro Group Position | Moving the nitro group from position 3 to 4 | Alters the reduction potential and subsequent biological activity. | The position of the nitro group is a key determinant of activity in nitroaromatics. nih.gov |

Rational Drug Design Methodologies Utilizing the 5-(3-nitrophenyl)-1H-imidazole Moiety

Rational drug design employs computational tools to predict how a molecule will interact with a biological target, guiding the synthesis of more effective compounds. rsc.orgresearchgate.net For the 5-(3-nitrophenyl)-1H-imidazole scaffold, these methodologies are crucial for accelerating the lead optimization process.

Molecular Docking: This technique predicts the preferred orientation of the imidazole derivative when bound to a target protein. rsc.org By visualizing the binding mode, chemists can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and design modifications to enhance binding affinity. For instance, docking studies could reveal an unoccupied pocket in the target's active site that could be filled by adding a specific substituent to the imidazole or phenyl ring. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of a series of compounds with changes in their biological activity. frontiersin.org For a series of 5-(3-nitrophenyl)-1H-imidazole analogs, a 3D-QSAR model could be developed to identify the specific steric and electronic features that are essential for high potency. frontiersin.org

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net By analyzing a set of active 5-(3-nitrophenyl)-1H-imidazole derivatives, a pharmacophore model can be generated. This model can then be used to screen virtual libraries for new, structurally diverse compounds that fit the model and are likely to be active.

Table 2: Rational Drug Design Methodologies

| Methodology | Description | Application to 5-(3-nitrophenyl)-1H-imidazole |

|---|---|---|

| Molecular Docking | Predicts the binding pose and affinity of a ligand to a macromolecular target. rsc.org | To visualize how derivatives bind to a target enzyme or receptor and guide modifications to improve affinity. nih.gov |

| QSAR | Develops mathematical models to relate chemical structure to biological activity. frontiersin.org | To predict the activity of unsynthesized analogs and prioritize synthetic efforts. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features necessary for biological activity. researchgate.net | To identify novel scaffolds that retain the key binding features of the 5-(3-nitrophenyl)-1H-imidazole lead. |

Prodrug Strategies and Bioreductive Activation of Nitro Compounds

A defining feature of nitroaromatic compounds like 5-(3-nitrophenyl)-1H-imidazole is their potential to act as prodrugs that are activated under specific physiological conditions. researchgate.netcabidigitallibrary.org Nitroimidazoles are well-known for their selective toxicity towards anaerobic organisms and hypoxic cancer cells. nih.govnih.gov

The mechanism involves the bioreductive activation of the nitro (NO₂) group. cabidigitallibrary.org In low-oxygen (hypoxic) environments, cellular reductases can transfer an electron to the nitro group, forming a nitro radical anion. nih.gov Under normal oxygen levels, this radical is rapidly re-oxidized back to the parent nitro compound in a futile cycle. However, under hypoxia, the radical anion can undergo further reduction to generate highly reactive species, such as nitroso and hydroxylamine (B1172632) intermediates. researchgate.net These reactive species can damage cellular macromolecules, including DNA, leading to cell death. humanjournals.com This selective activation in hypoxic environments makes nitroimidazoles attractive candidates for developing targeted therapies for solid tumors, which often contain hypoxic regions. nih.govnih.gov

This prodrug strategy offers a significant therapeutic advantage by localizing the cytotoxic effect to the target tissue (e.g., a tumor) while sparing well-oxygenated, healthy tissues. nih.gov Compounds like Evofosfamide, a 2-nitroimidazole-based prodrug, have been developed based on this principle for cancer treatment. nih.gov

Targeted Drug Delivery Systems Employing 5-(3-nitrophenyl)-1H-imidazole Conjugates

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing systemic side effects. wikipedia.orgrsc.org Derivatives of 5-(3-nitrophenyl)-1H-imidazole can be incorporated into targeted drug delivery systems through several strategies.

One approach is to create a conjugate by linking the imidazole compound to a targeting ligand. nih.gov This ligand can be an antibody, peptide, or small molecule that specifically binds to receptors overexpressed on the surface of target cells, such as cancer cells. wikipedia.orgnih.gov For example, conjugating a 5-(3-nitrophenyl)-1H-imidazole derivative to a peptide that targets integrins, which are often upregulated on tumor cells, could facilitate the selective delivery of the drug. wikipedia.org

Another strategy involves encapsulating the drug within a nanocarrier, such as a liposome (B1194612) or a polymer-based nanoparticle. jns.edu.af These nanocarriers can be engineered to accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect (passive targeting). nih.gov They can also be decorated with targeting ligands to achieve active targeting. nih.govjns.edu.af This approach can improve the drug's solubility, stability, and pharmacokinetic profile.

Table 3: Targeted Drug Delivery Strategies

| Strategy | Description | Example for 5-(3-nitrophenyl)-1H-imidazole |

|---|---|---|

| Passive Targeting (EPR Effect) | Nanocarriers accumulate in tumor tissue due to leaky vasculature and poor lymphatic drainage. nih.gov | Encapsulation of an imidazole derivative in liposomes. |

| Active Targeting (Ligand-Directed) | Drug or nanocarrier is conjugated to a ligand that binds to specific receptors on target cells. wikipedia.orgnih.gov | Conjugation to an antibody that recognizes a tumor-specific antigen. |

| Prodrug Conjugates | The drug is linked to another molecule (e.g., a peptide or polymer) via a cleavable linker, releasing the active drug at the target site. jns.edu.af | Creating a peptide-drug conjugate where the peptide is a substrate for an enzyme overexpressed in tumors. |

Combination Therapy Approaches Involving 5-(3-nitrophenyl)-1H-imidazole Derivatives

Combination therapy, the use of two or more drugs simultaneously, is a cornerstone of modern medicine, particularly in oncology. researchgate.net The goal is to achieve a synergistic or additive effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs. researchgate.net

Given their mechanism of action as hypoxia-activated prodrugs, derivatives of 5-(3-nitrophenyl)-1H-imidazole are well-suited for combination therapies. They can be combined with:

Conventional Chemotherapeutics: Many standard chemotherapeutic agents are most effective against rapidly dividing cells in well-oxygenated regions of a tumor. A hypoxia-activated agent like a 5-(3-nitrophenyl)-1H-imidazole derivative would specifically target the complementary, treatment-resistant hypoxic cell population, leading to a more comprehensive tumor cell kill.

Radiation Therapy: Radiation therapy requires oxygen to generate the reactive oxygen species that cause DNA damage. Hypoxic cells are notoriously resistant to radiation. A hypoxia-activated drug could be used to selectively eliminate these radioresistant cells, thereby sensitizing the tumor to radiation treatment.

Anti-angiogenic Agents: Drugs that inhibit the formation of new blood vessels can increase tumor hypoxia. While this can limit tumor growth, it can also make the tumor more resistant to other therapies. Combining an anti-angiogenic agent with a hypoxia-activated prodrug is a rational strategy to exploit this induced hypoxia for therapeutic benefit.

By combining different mechanisms of action, these approaches can potentially improve treatment efficacy, overcome drug resistance, and target different populations of cells within a heterogeneous tumor. researchgate.net

Structure Activity Relationship Sar and Structural Modification Studies of 5 3 Nitrophenyl 1h Imidazole

Systematic Modification of the Imidazole (B134444) Heterocycle

Modifications to the core imidazole ring are a primary strategy for modulating the compound's electronic, steric, and hydrogen-bonding capabilities, which in turn dictates its interaction with biological targets.

Substituent Effects at N1, C2, and C4/C5 Positions

The introduction of substituents at the nitrogen and carbon atoms of the imidazole ring is a key method for fine-tuning the molecule's properties.

N1 Position: The N1 position of the imidazole ring is a common site for modification. Alkylation or arylation at this position can significantly impact the compound's lipophilicity and its ability to form hydrogen bonds. For instance, in related nitroimidazole series, the addition of various side chains to the N1 nitrogen has been explored to modulate anti-parasitic and anti-bacterial activities. Studies on 2-substituted-4,5-diphenyl-1H-imidazoles have shown that N1 substitution can influence anti-inflammatory and antimicrobial properties. chemijournal.com

C2 Position: The C2 position is electronically distinct and substitutions here can profoundly alter the molecule's activity. In antitubercular 5-nitroimidazoles, the incorporation of an oxygen atom at the C2 position within a rigid ring system was found to be a key determinant for aerobic activity, a feature typically absent in this class of compounds. nih.gov This highlights the critical role of C2 substituents in modulating the mechanism of action.

Table 1: Summary of Substituent Effects on the Imidazole Ring

Position Type of Modification Observed Impact Reference N1 Alkylation/Arylation Alters lipophilicity and hydrogen bonding potential, affecting pharmacokinetic properties and biological activity. elsevierpure.com C2 Introduction of oxygen-containing groups or other substituents Can significantly modulate electronic properties and is crucial for determining the mechanism of action (e.g., aerobic vs. anaerobic activity). nih.gov C4 Introduction of various functional groups Influences overall electron density and binding affinity to biological targets. chemijournal.com

Exploration of Heterocyclic Ring Fusions

Fusing another heterocyclic or carbocyclic ring to the imidazole core creates a more rigid, planar, and sterically defined molecule. This strategy is often employed to enhance binding affinity by locking the molecule into a specific conformation favored by the target's binding site.

Benzimidazoles, formed by fusing a benzene (B151609) ring across the C4 and C5 positions of imidazole, are a prominent example. This fusion extends the aromatic system and provides a scaffold for a wide range of biological activities. mdpi.com Other examples include the creation of imidazo[1,2-a]pyridines and other nitrogen-bridgehead heterocycles, which have been synthesized and evaluated for various biological activities, including antifungal and antimicrobial effects. rsc.org The development of novel 5:7:5-fused diimidazodiazepine ring systems demonstrates the potential for creating complex, polycyclic structures with unique chemical properties and potential applications in mechanistic studies. nih.gov

Table 2: Examples of Imidazole Ring Fusion Strategies

Fused Ring System Structural Impact Potential Therapeutic Application Reference Benzimidazole (B57391) Creates a rigid, planar benzimidazole core. Antitumor, antiviral, antiparasitic. mdpi.com Imidazo[1,2-a]pyridine Forms a bicyclic nitrogen-bridgehead system. Antifungal, antimicrobial. Diimidazodiazepine Creates a novel 5:7:5-fused tricyclic system. Potential for DNA interaction studies. rsc.org

Exploration of the Nitrophenyl Moiety Modifications

The 3-nitrophenyl group is a critical pharmacophore, often contributing to the molecule's biological activity through its strong electron-withdrawing properties. researchgate.net Modifications to this moiety are essential for optimizing activity and mitigating potential toxicity.

Positional Isomerism of the Nitro Group and its Impact

The position of the nitro group on the phenyl ring (ortho, meta, or para) significantly influences the electronic distribution and steric profile of the molecule, leading to different biological outcomes. The electron-withdrawing effect of the nitro group can deactivate the aromatic ring, altering its interaction with biological targets. [10, 16]

Studies on other classes of compounds, such as chalcones, have demonstrated that the position of the nitro group is a critical determinant of anti-inflammatory activity. For instance, compounds with a nitro group at the ortho position exhibited the highest anti-inflammatory effect compared to their meta and para isomers. Similarly, in other heterocyclic systems, moving the nitro group from one position to another can result in a substantial decrease or change in activity, underscoring the importance of its precise placement for optimal target interaction. researchgate.net For 5-(3-nitrophenyl)-1H-imidazole, the meta position of the nitro group defines its specific electronic and steric properties, and shifting it to the ortho or para position would be expected to profoundly alter its biological activity profile.

**Table 3: Impact of Nitro Group Position on Biological Activity in a Model System (Chalcones)**

```html

Nitro Position Relative Anti-inflammatory Activity Rationale Reference Ortho (2-nitro) High Optimal electronic and steric arrangement for interaction with inflammatory enzymes like COX-1 and COX-2. [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHG7ejwRVQUU8mle7QLlg1ygSVoSR4oosL0Kq1OwbeaEE7X0L_4k33ObKWxheuRNq3akP7rptE8VP3LUgWzeuulX6Mr86JDdj3tJHa23DrBetzTNDIpAOndnOYIZnmG_96b)] Meta (3-nitro) Moderate to Low Different electronic distribution compared to the ortho isomer, leading to altered binding affinity. [ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHryYThIBShILA9RvfTc7FgYYoSc-uxWcQxW9til9IzSyp11DvBA2MEkX4OYj-c2H6uQWxTjRYQZp-Q2WBDwGokQopULmAQyhssbry8JlxHXTmWUPHQByfE6J9n0fa3CzVjlK2dD77eL1dvrBr-Sr7SXikvk3fEaCdwazdnlwiquMBs8-z2zSw_Ep9qFjgGYhrw2iK7qop8M_rnDPeOMz5JEBX9qetASRZVg4_psUKXg8BCvmqBnfsWMsX99sWdAZC1IxN8u9FTUuEWZMjmLMQQsOrmYpdCJN0%3D)] Para (4-nitro) Variable Can exhibit different activities; for instance, high vasorelaxant activity but moderate anti-inflammatory effects. [ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHG7ejwRVQUU8mle7QLlg1ygSVoSR4oosL0Kq1OwbeaEE7X0L_4k33ObKWxheuRNq3akP7rptE8VP3LUgWzeuulX6Mr86JDdj3tJHa23DrBetzTNDIpAOndnOYIZnmG_96b)]

Introduction of Diverse Substituents on the Phenyl Ring

Adding other functional groups to the phenyl ring, alongside the nitro group, allows for the exploration of additional binding pockets and the modulation of physicochemical properties like solubility and lipophilicity. SAR studies on 4,5-diphenyl-1H-imidazoles have shown that substituents such as halogens (-F, -Cl), electron-donating groups (-OH, -OCH3), and basic moieties (-NH2, -N(CH3)2) on the phenyl rings significantly affect anti-inflammatory and antinociceptive activities. researchgate.net In another study, the introduction of electron-donating (-OH) or electron-withdrawing (halo) substituents on the phenyl ring of imidazole derivatives led to notable differences in their anticancer activity. nih.gov These findings indicate that the electronic nature and position of secondary substituents on the phenyl ring are key factors in determining the overall biological effect.

Bioisosteric Replacements of the Nitrophenyl Group

While the nitro group is often crucial for activity, it can also be associated with toxicity, as its in vivo reduction can lead to reactive intermediates. cambridgemedchemconsulting.comsvedbergopen.com Bioisosteric replacement involves substituting the nitrophenyl group with other chemical moieties that possess similar steric and electronic properties but may offer an improved safety profile or enhanced activity.

A classic bioisosteric replacement for the nitro group (NO2) is the trifluoromethyl group (CF3). Studies have shown that replacing an aliphatic nitro group with a trifluoromethyl group can lead to compounds with greater potency and improved metabolic stability. nih.govebi.ac.ukresearchgate.netelsevierpure.com Although this applies to an aliphatic context, the principle is relevant. The CF3 group mimics the strong electron-withdrawing nature of the NO2 group but is not susceptible to metabolic reduction in the same way. Other potential bioisosteres for the nitro group include the cyano (-CN) and sulfonyl (-SO2R) groups. Replacing the entire nitrophenyl ring with other heterocyclic rings (e.g., nitropyridyl, nitrothienyl) is another valid strategy to explore different chemical space while retaining the key electron-withdrawing feature.

**Table 4: Potential Bioisosteric Replacements for the Nitro Group**

```html

Original Group Bioisosteric Replacement Rationale and Potential Advantages Reference Nitro (-NO2) Trifluoromethyl (-CF3) Mimics electron-withdrawing properties; metabolically more stable; avoids reduction to toxic intermediates. [2, 9] Nitro (-NO2) Cyano (-CN) Acts as an electron-withdrawing group and a hydrogen bond acceptor. nih.gov Nitro (-NO2) Sulfonyl (-SO2R) Strongly electron-withdrawing; can be modified with different 'R' groups to modulate properties. nih.gov

**Table of Compounds Mentioned**

```html

Compound Name 5-(3-nitrophenyl)-1H-imidazole Metronidazole Imidazo[1,2-a]pyridine Benzimidazole Diimidazodiazepine

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. These predictive models are invaluable for designing new compounds with enhanced potency and for understanding the molecular features essential for activity.

Searches for QSAR studies centered on 5-(3-nitrophenyl)-1H-imidazole have yielded no specific results. The scientific community has applied QSAR to various other nitroimidazole-containing scaffolds to understand their therapeutic activities, such as anticancer or antimicrobial effects. nih.govnih.gov For example, 3D-QSAR models have been developed for derivatives of tetramethyl-nitrophenyl-imidazoline to improve their anti-inflammatory and analgesic properties. nih.gov Similarly, structure-activity relationships of the broader 5-nitroimidazole class have been explored for antitubercular activity, revealing key differences compared to 4-nitroimidazoles. nih.gov

These existing models, while valuable for their respective series of compounds, are highly specific to the core structures and substitutions studied. The predictive power of a QSAR model is confined to compounds structurally similar to those in the training set. Therefore, these existing models for other nitroimidazoles cannot be accurately applied to predict the activity of 5-(3-nitrophenyl)-1H-imidazole. The development of a dedicated QSAR model requires a dataset of structurally related analogues of 5-(3-nitrophenyl)-1H-imidazole with corresponding biological activity data, which is not currently available.

Catalytic and Material Science Applications of 5 3 Nitrophenyl 1h Imidazole and Its Analogues

Metal-Organic Frameworks (MOFs) Incorporating 5-(3-nitrophenyl)-1H-imidazole Ligands

While specific research detailing the incorporation of 5-(3-nitrophenyl)-1H-imidazole into Metal-Organic Frameworks (MOFs) is not extensively documented, the broader class of imidazole-based ligands has been widely utilized in the synthesis of these porous crystalline materials. The imidazole (B134444) moiety's ability to coordinate with various metal ions allows for the formation of diverse and stable MOF architectures. mdpi.com For instance, MOFs constructed from imidazole-containing linkers have demonstrated potential in applications such as gas storage and separation.

The introduction of a nitrophenyl group, as seen in 5-(3-nitrophenyl)-1H-imidazole, can impart specific functionalities to the resulting MOFs. The nitro group can influence the electronic properties of the framework and provide potential sites for post-synthetic modification. Although direct examples are not available, studies on analogous MOFs with functionalized linkers suggest that the presence of a nitro group could enhance selectivity in adsorption or catalytic processes. The design and synthesis of novel MOFs often involve the strategic selection of organic linkers to achieve desired properties, and imidazole derivatives with various functional groups are key candidates in this pursuit. unito.it

Coordination Chemistry and Transition Metal Complexes of 5-(3-nitrophenyl)-1H-imidazole

The coordination chemistry of imidazole and its derivatives with transition metals is a rich and well-studied field. bohrium.comazjournalbar.com The nitrogen atoms of the imidazole ring act as excellent donors for a wide array of metal ions, leading to the formation of stable complexes with diverse geometries and electronic properties. bohrium.comazjournalbar.com While specific studies on 5-(3-nitrophenyl)-1H-imidazole are limited, research on analogous compounds provides valuable insights into its expected coordination behavior.

For example, studies on 2-(4-nitrophenyl)-1H-benzimidazole, a structurally related compound, have shown its ability to form stable complexes with various transition metals. nih.gov The electron-withdrawing nature of the nitro group in these ligands can influence the electronic environment of the metal center, which in turn affects the catalytic and photophysical properties of the complex. nih.gov It is anticipated that 5-(3-nitrophenyl)-1H-imidazole would coordinate to metal ions primarily through the nitrogen atom of the imidazole ring that is not sterically hindered by the nitrophenyl group. The resulting complexes could exhibit a range of coordination numbers and geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion and reaction conditions. jocpr.com

Table 1: Representative Transition Metal Complexes of Imidazole Analogues

| Metal Ion | Ligand | Coordination Geometry | Reference |

| Cr(III) | 1H-imidazole | Octahedral | bohrium.com |

| Co(II) | 1H-imidazole | Octahedral | bohrium.com |

| Zn(II) | 1H-imidazole | Tetrahedral | bohrium.com |

| Cu(II) | 2-substituted benzimidazole (B57391) | Square Planar | jocpr.com |

| Ni(II) | 2-substituted benzimidazole | Tetrahedral | jocpr.com |

Applications in Homogeneous and Heterogeneous Catalysis

Imidazole derivatives have long been recognized for their catalytic activity, particularly in promoting hydrolysis reactions. nih.gov The imidazole ring can act as a general base or a nucleophilic catalyst in various organic transformations. While specific catalytic applications of 5-(3-nitrophenyl)-1H-imidazole are not widely reported, its structural features suggest potential as a ligand in homogeneous catalysis.

The coordination of 5-(3-nitrophenyl)-1H-imidazole to a transition metal center can create a catalytically active species for a variety of organic reactions. The electronic properties of the ligand, influenced by the nitro group, can modulate the reactivity of the metal center, allowing for the fine-tuning of catalytic activity and selectivity. Analogous metal complexes of other functionalized imidazoles have been explored as catalysts in oxidation and other transformations. nih.gov

There is currently a lack of specific research on the application of 5-(3-nitrophenyl)-1H-imidazole or its direct analogues as catalysts in polymerization and material synthesis. However, the broader field of transition metal catalysis is central to many polymerization processes. The ability of imidazole-based ligands to stabilize and activate metal centers suggests a potential, yet unexplored, role for compounds like 5-(3-nitrophenyl)-1H-imidazole in this area. Future research could investigate the efficacy of its metal complexes in catalyzing polymerization reactions, such as olefin polymerization or ring-opening polymerization, where the electronic and steric properties of the ligand can significantly impact catalyst performance.

Photophysical Properties and Optoelectronic Material Development

The presence of the nitro group, an electron-withdrawing moiety, is expected to influence the electronic transitions and thus the luminescence properties of 5-(3-nitrophenyl)-1H-imidazole. Coordination to metal ions can further modify these properties, potentially leading to enhanced emission or shifts in the emission wavelength. uef.fi Computational studies on similar transition metal complexes have shown that the nature of the ligand plays a crucial role in determining the photodynamics and luminescence of the resulting complex. chemrxiv.org

Table 2: Photophysical Data for Analogous Imidazole Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| 4,5-diphenyl-1H-imidazole derivative 1 | - | 435 | - | nih.gov |

| 4,5-diphenyl-1H-imidazole derivative 2 | - | 390 | - | nih.gov |

| 1-methyl-5-nitro-1H-imidazole | - | - | - | nih.gov |

Sensory Applications and Development of Chemo/Biosensors

The unique electronic and structural characteristics of 5-(3-nitrophenyl)-1H-imidazole and its analogues have positioned them as promising candidates in the development of chemosensors and biosensors. The imidazole moiety can act as a versatile binding site for various analytes, while the nitrophenyl group often serves as a signaling unit, contributing to changes in optical or electrochemical properties upon analyte interaction. Research in this area has focused on the detection of ions, neutral molecules, and biomolecules, with applications ranging from environmental monitoring to medical diagnostics.